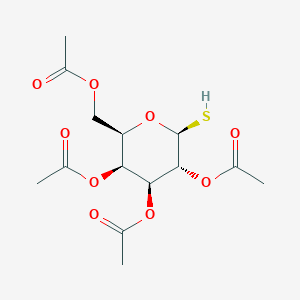
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate
Overview
Description
The compound of interest, "(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate," is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural features and functional groups. For instance, the first paper describes n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, which shares the tetrahydro-2H-pyran ring and acetyl groups, although it differs by having a propoxy group instead of a mercapto group . The second paper discusses a compound with a 3,4-dihydro-2H-pyran ring and acetyloxy groups, but it also contains an iodine atom and a methylacetate group, which are not present in the compound of interest .
Synthesis Analysis
The synthesis of the related compound in the first paper involves a Koenigs–Knorr reaction, which is a glycosylation reaction that could potentially be adapted for the synthesis of the compound of interest . The Koenigs–Knorr reaction typically involves the reaction of a glycosyl halide with an alcohol in the presence of a catalyst, which could be a method to introduce the mercapto group in the target compound.
Molecular Structure Analysis
The molecular structure of the related compounds shows that the central pyran ring can adopt different conformations. In the first paper, the pyran ring adopts a chair conformation, which is a common and stable conformation for such rings . The second paper describes a distorted half-boat conformation for the pyran ring, which indicates that the ring can have different degrees of distortion based on the substituents attached to it . This information could be relevant when analyzing the molecular structure of the compound of interest.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds described. However, the presence of acetyl groups in both compounds suggests that they could undergo similar reactions, such as hydrolysis or nucleophilic substitution, which could also be applicable to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported in the papers. However, the absence of significant interactions such as hydrogen bonds in the crystal structure of the first compound suggests that the compound of interest might also exhibit weak intermolecular interactions in its crystalline form . The second paper mentions supramolecular chains formed through C—H···O interactions, which could be a consideration for the compound of interest if it forms similar interactions .
Scientific Research Applications
Synthesis of Novel Compounds
The molecule has been used in the synthesis of new chemical compounds. For instance, research led to the creation of Nand#39;-((E)-5-methoxy-2-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,5-dihydro-1H-1,2,3-triazol-4-yl)methoxy) benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide, synthesized using a click chemistry reaction mechanism (Majed Jari Mohammed, Abdul Amir H Kadhum, Adnan Ibrahim Mohammed, and Sameer H Abbood Al Rekabi, 2020).
Crystal Structure Analysis
The compound has been involved in studies concerning crystal structure. For example, the crystal structure of n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, which is similar in structure to the molecule , was analyzed to understand its molecular conformation (B. Mönch, F. Emmerling, W. Kraus, R. Becker, I. Nehls, 2013).
Enzyme-Catalyzed Synthesis
The molecule has been used in enzyme-catalyzed synthesis processes. Research has shown its application in the stereoselective synthesis of novel carbasugar derivatives, demonstrating its versatility in synthetic organic chemistry (Ayşegül Gümüş, C. Tanyeli, 2010).
Development of Disaccharide Mimetics
It has been utilized in the development of disaccharide mimetics. Research has shown its use in the synthesis of stereoisomeric C-linked disaccharide analogues, indicating its potential in carbohydrate chemistry and for biological applications (M. Harding, R. Hodgson, T. Majid, K. J. McDowall, A. Nelson, 2003).
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-sulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9S/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18/h10-14,24H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOZKJGZNOBSHF-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)S)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455226 | |
| Record name | 2,3,4,6-TETRA-O-ACETYL-1-THIO-BETA-D-GALACTOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate | |
CAS RN |
50615-66-2 | |
| Record name | β-D-Galactopyranose, 1-thio-, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50615-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-TETRA-O-ACETYL-1-THIO-BETA-D-GALACTOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




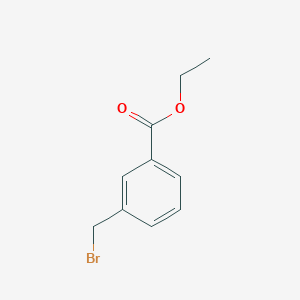

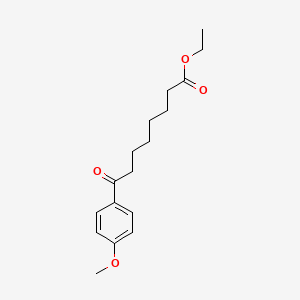

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)
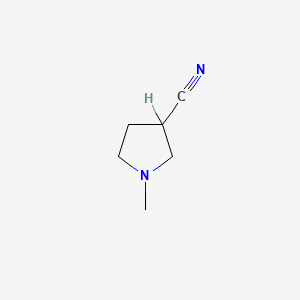




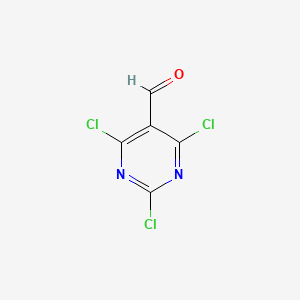
![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)
